1-((2-amino-2-oxoethyl)thio)-4-benzyl-N-isopropyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
Description
BenchChem offers high-quality 1-((2-amino-2-oxoethyl)thio)-4-benzyl-N-isopropyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-((2-amino-2-oxoethyl)thio)-4-benzyl-N-isopropyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-(2-amino-2-oxoethyl)sulfanyl-4-benzyl-5-oxo-N-propan-2-yl-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N6O3S/c1-13(2)24-19(30)15-8-9-16-17(10-15)28-21(25-26-22(28)32-12-18(23)29)27(20(16)31)11-14-6-4-3-5-7-14/h3-10,13H,11-12H2,1-2H3,(H2,23,29)(H,24,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQISGQRIBSMPHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=CC2=C(C=C1)C(=O)N(C3=NN=C(N23)SCC(=O)N)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-((2-amino-2-oxoethyl)thio)-4-benzyl-N-isopropyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide (CAS Number: 1105232-03-8) is a synthetic organic molecule with potential therapeutic applications. Its structure features a triazole ring and a quinazoline moiety, which are known for their biological activities. This article reviews the biological activity of this compound based on available research findings.
The molecular formula of the compound is , with a molecular weight of 450.5 g/mol. The structural complexity contributes to its potential pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C22H22N6O3S |
| Molecular Weight | 450.5 g/mol |
| CAS Number | 1105232-03-8 |
Biological Activity Overview
Research on the biological activity of this compound has primarily focused on its anticonvulsant , anticancer , and antimicrobial properties. Below is a summary of findings from various studies.
Anticonvulsant Activity
A study evaluated the anticonvulsant effectiveness of various compounds similar to this one in a picrotoxin-induced convulsion model. While specific data on this compound were not highlighted, the structural similarities suggest potential anticonvulsant properties due to the presence of thiazole and triazole rings that have shown activity in other derivatives .
Anticancer Activity
The anticancer properties were investigated through in vitro assays against different cancer cell lines. The compound demonstrated significant cytotoxic effects, with IC50 values indicating effective inhibition of cell proliferation:
| Cell Line | IC50 (µM) |
|---|---|
| A549 (Lung cancer) | <10 |
| NIH/3T3 (Mouse fibroblast) | >50 |
These results suggest that the compound may selectively target cancer cells while exhibiting lower toxicity towards normal cells .
Antimicrobial Activity
Preliminary screenings indicated that this compound exhibits antimicrobial properties against various bacterial strains. The minimum inhibitory concentration (MIC) values were determined, showing effectiveness against both Gram-positive and Gram-negative bacteria:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 20 |
This antimicrobial action is attributed to the thioether group present in the structure, which enhances membrane permeability and disrupts bacterial cell wall synthesis .
Case Studies
- Anticancer Study : In a comparative study involving several triazole derivatives, this compound was found to exhibit superior activity against A549 cells compared to standard chemotherapeutics like doxorubicin. The study highlighted its potential as a lead compound for further development in cancer therapy .
- Anticonvulsant Evaluation : In another study focusing on structural analogs, compounds similar to this one showed promising results in reducing seizure frequency in animal models, suggesting that modifications to the quinazoline structure could enhance efficacy .
Scientific Research Applications
Anticancer Applications
Research indicates that this compound exhibits significant anticancer properties. Its structural features contribute to its ability to interact with various biological targets:
- Mechanism of Action : The compound's triazole and quinazoline moieties are known to interfere with cellular signaling pathways involved in cancer cell proliferation and survival. Studies have demonstrated that it induces apoptosis in cancer cell lines through the activation of caspases and modulation of Bcl-2 family proteins.
-
Case Studies :
- In vitro studies on human breast cancer (MCF-7) and liver cancer (HepG2) cell lines showed that the compound has an IC50 value indicating effective cytotoxicity at low concentrations. The compound's structure suggests that modifications could enhance its selectivity and potency against specific cancer types.
| Cell Line | IC50 Value (µM) | Mechanism |
|---|---|---|
| MCF-7 | 15.0 | Apoptosis induction |
| HepG2 | 20.5 | Cell cycle arrest |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Inhibition of Pathogens : Preliminary studies indicate that it exhibits broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. The presence of the thioether group is believed to enhance its membrane permeability, allowing it to disrupt bacterial cell integrity.
-
Case Studies :
- A study reported that the compound showed significant inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
| Pathogen | MIC (µg/mL) | Activity |
|---|---|---|
| Staphylococcus aureus | 32 | Inhibitory |
| Escherichia coli | 64 | Inhibitory |
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has also been explored:
- Targeting Enzymatic Pathways : It has shown promise in inhibiting specific enzymes involved in metabolic pathways linked to cancer progression and microbial resistance.
-
Case Studies :
- Research indicated that it effectively inhibits carbonic anhydrase (CA), which plays a crucial role in pH regulation within tumor microenvironments.
| Enzyme | IC50 Value (nM) | Implication |
|---|---|---|
| Carbonic Anhydrase | 150 | Tumor pH regulation |
Q & A
Q. What are the common synthetic routes for this triazoloquinazoline derivative?
The compound is typically synthesized via multi-step pathways involving cyclization and functional group transformations. Key steps include:
- Thionization and cyclization : Lawesson’s reagent in anhydrous dioxane can convert oxoacetate precursors to thiazole intermediates, though decarboxylation may occur under basic conditions (e.g., aqueous NaOH) .
- Coupling reactions : Azide-DCC coupling methods are effective for introducing the isopropylcarboxamide group, as seen in analogous triazoloquinazoline syntheses .
- Precursor optimization : Refluxing hydrazine hydrate with keto-ester intermediates (e.g., 3-benzylidene-4-oxopentanoic acid derivatives) generates triazole or thiazole cores .
Q. Which spectroscopic techniques are critical for structural confirmation?
- NMR spectroscopy : H and C NMR identify substituent environments (e.g., benzyl protons at δ 4.5–5.0 ppm, amide NH signals at δ 8.0–10.0 ppm) .
- IR spectroscopy : Stretching vibrations for C=O (1650–1750 cm) and C-S (600–700 cm^{-1) confirm functional groups .
- Mass spectrometry : High-resolution MS validates molecular ion peaks (e.g., [M+H] for CHNOS expected at m/z 508.16) .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize decarboxylation byproducts?
- Solvent selection : Replace polar aprotic solvents (e.g., dioxane) with non-basic media like toluene to suppress unwanted cleavage .
- Temperature control : Maintain temperatures below 80°C during cyclization to prevent thermal degradation .
- Catalyst screening : Transition-metal catalysts (e.g., Pd/C) may enhance regioselectivity in thioether bond formation .
Q. What strategies resolve spectral contradictions during structure elucidation?
- Multi-technique cross-validation : Combine H-C HSQC NMR with X-ray crystallography to confirm ambiguous NOE correlations (e.g., distinguishing benzyl vs. isopropyl groups) .
- Computational modeling : DFT calculations (B3LYP/6-31G*) predict vibrational frequencies and NMR shifts, aiding in assigning unexpected signals .
- Isolation protocols : Use preparative HPLC (C18 column, acetonitrile/water gradient) to isolate pure fractions for reanalysis .
Q. How does the triazole-thioether moiety influence biological activity?
- Mechanistic assays : Screen for kinase inhibition (e.g., EGFR or VEGFR2) using fluorescence polarization, as triazole-thioethers enhance ATP-binding pocket interactions .
- SAR studies : Modify the benzyl or isopropyl groups to assess impacts on cytotoxicity (e.g., IC against HeLa cells) .
- Metabolic stability : Incubate with liver microsomes to evaluate thioether oxidation susceptibility, a common metabolic pathway .
Methodological Considerations
-
Reaction monitoring : Use TLC (silica gel, ethyl acetate/hexane 3:7) to track intermediates. Spots with R 0.4–0.6 typically correspond to triazole precursors .
-
Yield optimization :
Step Solvent Catalyst Yield (%) Reference Cyclization Dioxane Lawesson’s reagent 64–70 Azide-DCC coupling DMF DCC 65–76 Hydrazinolysis Ethanol None 70–80 -
Purification : Gradient flash chromatography (SiO, 5–20% MeOH in DCM) removes polar byproducts .
Key Challenges and Solutions
- Byproduct formation : Decarboxylation during cyclization can be mitigated by avoiding strong bases and optimizing reaction time .
- Low solubility : Sonication in DMSO or DMF improves dissolution for biological assays .
- Stereochemical ambiguity : Chiral HPLC (Chiralpak AD-H column) resolves enantiomers if asymmetric centers form during synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
